4,5-Dibromo-2-methylphenol
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Overview
Description
4,5-Dibromo-2-methylphenol: is an organic compound with the molecular formula C7H6Br2O . It belongs to the class of bromophenols, which are phenols substituted with bromine atoms. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and a methyl group at the 2 position on the benzene ring. It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-methylphenol typically involves the bromination of 2-methylphenol (o-cresol). The reaction is carried out using bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous bromination processes. This involves the continuous addition of bromine to a reactor containing 2-methylphenol, with the reaction mixture being continuously stirred and maintained at an optimal temperature. The product is then separated and purified using industrial-scale techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-methylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding phenol without bromine substitution.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents or sulfonating agents can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation can be employed.
Major Products Formed:
Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include 2-methylphenol or partially debrominated derivatives
Scientific Research Applications
4,5-Dibromo-2-methylphenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. It is also used in studying the effects of bromine substitution on the reactivity of phenolic compounds.
Biology: It is used in biochemical studies to investigate the effects of brominated phenols on biological systems.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-methylphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms can also participate in halogen bonding with biological molecules.
Pathways Involved: The compound can affect oxidative stress pathways by generating reactive oxygen species (ROS) during its metabolism. .
Comparison with Similar Compounds
2,4-Dibromophenol: Similar structure but with bromine atoms at the 2 and 4 positions.
2,6-Dibromophenol: Bromine atoms at the 2 and 6 positions.
3,5-Dibromophenol: Bromine atoms at the 3 and 5 positions.
Uniqueness: 4,5-Dibromo-2-methylphenol is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H6Br2O |
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Molecular Weight |
265.93 g/mol |
IUPAC Name |
4,5-dibromo-2-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 |
InChI Key |
NMKZFAKHKAHGID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)Br)Br |
Origin of Product |
United States |
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